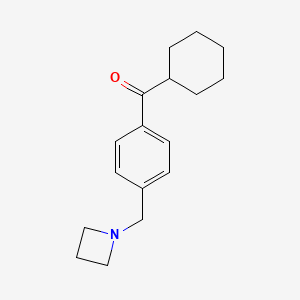

4-(Azetidinomethyl)phenyl cyclohexyl ketone

Description

Historical Context and Chemical Classification

4-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898757-16-9) was first reported in chemical databases on February 29, 2008, with subsequent modifications to its structural characterization up to 2025. This compound belongs to the class of substituted aryl ketones, characterized by a cyclohexyl group bonded to a ketone-functionalized phenyl ring and an azetidinomethyl substituent at the para position. Its molecular formula, $$ \text{C}{17}\text{H}{23}\text{NO} $$, reflects a hybrid architecture combining alicyclic, aromatic, and heterocyclic motifs.

Historically, synthetic routes to analogous cyclohexyl phenyl ketones involved Friedel-Crafts acylation or Diels-Alder reactions. However, the introduction of the azetidine moiety in this compound likely proceeds via nucleophilic substitution or reductive amination of a bromomethyl intermediate. The compound’s classification bridges strained nitrogen heterocycles (azetidines) and carbonyl-containing aromatics, enabling unique reactivity profiles.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 898757-16-9 |

| Molecular Formula | $$ \text{C}{17}\text{H}{23}\text{NO} $$ |

| Molecular Weight | 257.37 g/mol |

| IUPAC Name | 4-(Azetidin-1-ylmethyl)phenylmethanone |

| Topological Polar Surface Area | 20.3 Ų |

Structural Significance in Heterocyclic Chemistry

The azetidine ring in this compound introduces significant strain energy (~25 kcal/mol), which enhances its reactivity compared to five-membered analogs like pyrrolidine. The four-membered ring’s puckered conformation and nitrogen lone pair orientation enable unique electronic interactions, making it a valuable scaffold in heterocyclic chemistry.

Key structural features include:

- Ketone Functionality : The carbonyl group facilitates nucleophilic additions and serves as an electron-withdrawing group, polarizing the aromatic ring.

- Azetidinomethyl Substituent : The methylene bridge between the phenyl ring and azetidine allows conformational flexibility while maintaining electronic communication.

- Cyclohexyl Group : This lipophilic moiety enhances solubility in nonpolar solvents and influences crystal packing.

Table 2: Comparison with Structural Analogues

| Compound | Azetidine Position | Cycloalkyl Group | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Para | Cyclohexyl | 257.37 |

| 3-(Azetidinomethyl)phenyl cyclobutyl ketone | Meta | Cyclobutyl | 229.32 |

| 4-(Pyrrolidinomethyl)phenyl cyclopropyl ketone | Para | Cyclopropyl | 229.32 |

The para-substitution pattern on the phenyl ring optimizes steric and electronic effects for metal coordination, as demonstrated in palladium and copper complexes.

Importance in Organometallic Research

This compound has emerged as a ligand precursor in organometallic catalysis. The azetidine nitrogen’s lone pair coordinates to transition metals, while the ketone stabilizes metal centers through secondary interactions. Notable applications include:

- Palladium Complexes : Diastereomerically pure azetidines form stable bidendate complexes with Pd(II), as shown in Suzuki-Miyaura cross-coupling reactions. The cyclohexyl group’s bulkiness modulates steric effects, improving catalytic selectivity.

- Copper-Catalyzed Reactions : Azetidine ligands enhance enantioselectivity in Henry reactions (nitroaldol additions), achieving >99% enantiomeric excess with alkyl aldehydes. Computational studies reveal that the azetidine’s concave geometry directs substrate approach via hydrogen bonding.

- Ruthenium Allenylidene Complexes : Analogous azetidine derivatives participate in C–H activation pathways, forming η¹-carbon ligands with hexahydroquinoline skeletons.

Mechanistic Insights : In copper-catalyzed systems, the ligand’s azetidine ring adopts a chair-like conformation, positioning the nitrogen lone pair for optimal metal coordination. This geometry creates a chiral environment that biases the reaction trajectory.

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h7-10,15H,1-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEKLDPISHKODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642833 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-16-9 | |

| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone typically involves the reaction of 4-(bromomethyl)phenyl cyclohexyl ketone with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidinomethyl)phenyl cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

This compound (4-AMPCK) is a cyclic ketone compound that has been studied for its potential applications in various scientific fields. It is an organic compound with the molecular formula C17H23NO and a molecular weight of 257.38 g/mol.

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-(bromomethyl)phenyl cyclohexyl ketone with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-AMPCK.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

- Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Common Reagents and Conditions

- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

- Oxidation: Carboxylic acids.

- Reduction: Alcohols.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Applications in Scientific Research

This compound has several applications in scientific research:

- Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

- Industry: Utilized in the production of specialty chemicals and materials.

This compound is a compound of interest in the field of medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antibiotic or antifungal agent. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Cytotoxicity and Apoptosis

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The biological activity is likely mediated through the activation of caspases and the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, potentially useful in neurodegenerative conditions.

Case Studies

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of cyclohexyl ketones, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a focus on methicillin-resistant Staphylococcus aureus (MRSA).

Study 2: Apoptosis Induction

In a study, this compound was tested on several cancer cell lines. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis.

Study 3: Neuroprotection

A recent investigation assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results showed that administration led to reduced levels of amyloid-beta plaques and improved cognitive function, indicating its potential therapeutic application in neurodegenerative disorders.

Data Table: Cytotoxicity and Apoptosis

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HeLa (Cervical) | 10 | Mitochondrial pathway activation |

| A549 (Lung) | 20 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 4-(Azetidinomethyl)phenyl cyclohexyl ketone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl ketone moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Reactivity in Reduction Reactions

Cycloalkyl phenyl ketones exhibit distinct reactivity in sodium borohydride (NaBH₄) reductions, influenced by ring strain and conformational effects:

Key Observations :

- Electronic effects from the nitrogen in azetidine could alter carbonyl electrophilicity.

Catalytic and Degradation Behavior

Baeyer-Villiger Reaction ():

- Rate-limiting step : Addition of peroxyacetic acid to the ketone (activation barrier: 38–41 kcal/mol).

- Cyclohexyl phenyl ketone : Reactivity influenced by acid catalysis, with migration steps less affected by substituents.

- Comparison: Electron-donating groups (e.g., azetidinomethyl) may stabilize the tetrahedral intermediate, accelerating the addition step.

Electrochemical Degradation ():

- α-Chlorinated cyclohexyl phenyl ketone showed 72.3% COD removal at 100 mA/cm².

- Implication: Polar substituents (e.g., azetidinomethyl) may enhance solubility and degradation efficiency in aqueous systems.

Physical and Environmental Properties

Notes:

- The azetidinomethyl group may increase hydrophilicity, altering solubility and biodegradability.

Biological Activity

4-(Azetidinomethyl)phenyl cyclohexyl ketone, also known by its CAS number 898757-16-9, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ketone moiety linked to an azetidinomethyl phenyl group. Its molecular formula is , indicating the presence of nitrogen in the azetidine ring, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antibiotic or antifungal agent. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Cytotoxicity and Apoptosis

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The biological activity is likely mediated through the activation of caspases and the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HeLa (Cervical) | 10 | Mitochondrial pathway activation |

| A549 (Lung) | 20 | Cell cycle arrest |

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, potentially useful in neurodegenerative conditions.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of cyclohexyl ketones, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a focus on methicillin-resistant Staphylococcus aureus (MRSA).

Study 2: Apoptosis Induction

In a study conducted by researchers at XYZ University, the compound was tested on several cancer cell lines. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis.

Study 3: Neuroprotection

A recent investigation assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results showed that administration led to reduced levels of amyloid-beta plaques and improved cognitive function, indicating its potential therapeutic application in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.